(2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride
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Overview
Description
The compound (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long hydrocarbon chains and functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride typically involves multiple steps. One common method includes the esterification of eicosanoic acid with 2-hydroxy-3-((1-oxooctadecyl)oxy)propyl alcohol under acidic conditions . The resulting ester is then reacted with dimethyloctadecylamine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the ester groups may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions in various chemical processes.
Biology
In biological research, it is utilized for its antimicrobial properties. It can disrupt microbial cell membranes, making it effective against a range of bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form micelles and vesicles makes it suitable for encapsulating and delivering hydrophobic drugs.
Industry
Mechanism of Action
The mechanism of action of (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride involves its interaction with cell membranes. The compound’s long hydrocarbon chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-3-octadecanoyloxypropyl)-dimethyl-[3-(octadecanoylamino)propyl]azanium chloride
- 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyldimethyl[3-[(1-oxoicosyl)amino]propyl]ammonium chloride
Uniqueness
Compared to similar compounds, (2-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propoxy)-2-oxoethyl)dimethyloctadecylammonium chloride stands out due to its specific combination of functional groups and long hydrocarbon chains. This unique structure imparts distinct physicochemical properties, such as enhanced surfactant activity and antimicrobial efficacy .
Properties
CAS No. |
85153-32-8 |
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Molecular Formula |
C43H86ClNO5 |
Molecular Weight |
732.6 g/mol |
IUPAC Name |
[2-(2-hydroxy-3-octadecanoyloxypropoxy)-2-oxoethyl]-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C43H86NO5.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(3,4)38-43(47)49-40-41(45)39-48-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h41,45H,5-40H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UYXPCBDGIPYWII-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O.[Cl-] |
Origin of Product |
United States |
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